molecular formula C8H10ClNO2 B14307068 N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride CAS No. 112779-71-2

N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride

Cat. No.: B14307068
CAS No.: 112779-71-2
M. Wt: 187.62 g/mol
InChI Key: MKONXCSZEBMBCY-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an acidic medium to facilitate the formation of the oxime. The general reaction scheme is as follows:

4-methoxybenzaldehyde+hydroxylamine hydrochlorideThis compound\text{4-methoxybenzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} 4-methoxybenzaldehyde+hydroxylamine hydrochloride→this compound

The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as zinc oxide can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitrones.

    Reduction: Reduction of the oxime group can lead to the formation of amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitrones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in inhibiting certain enzymes and pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can lead to the modulation of various biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-methoxyphenyl)methylidene]hydroxylamine
  • **N,N-Bis(4-methoxyphenyl)hydroxylamine
  • **N-[(4-methoxyphenyl)methylidene]hydrazine

Uniqueness

N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride is unique due to its specific structural features, such as the presence of the methoxy group and the oxime functionality. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

112779-71-2

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8-4-2-7(3-5-8)6-9-10;/h2-6,10H,1H3;1H

InChI Key

MKONXCSZEBMBCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NO.Cl

Origin of Product

United States

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